9-Bromo-1'-methyl-2-(5-methylfuran-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]
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Overview
Description
The compound you mentioned is a complex organic molecule with several functional groups. It contains a bromine atom, a methyl group, a furan ring, and a spiro configuration which is a type of chemical compound, named because of their analogy with the spiro compounds derived from the spiropyran. The spiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidine] part suggests a spiro compound where two rings share a single atom .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The spiro configuration would result in a three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the bromine atom could be involved in substitution reactions, while the furan ring could participate in electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors like polarity, molecular weight, and the presence of certain functional groups would influence properties like solubility, melting point, and boiling point .Scientific Research Applications
Synthesis and Potential CNS Agents
The synthesis of compounds structurally related to 9-Bromo-1'-methyl-2-(5-methylfuran-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine] has been motivated by their potential as central nervous system agents. Bauer et al. (1976) synthesized derivatives like 1'-methyl-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] influenced by a common aminoalkyl(aryl)isobenzofuran moiety found in antidepressants. This research revealed that variations in the moiety can significantly affect the compounds' biological activity, particularly their ability to inhibit tetrabenazine-induced ptosis (Bauer et al., 1976).
Antimicrobial, Anti-Inflammatory, and Antioxidant Activities
Mandzyuk et al. (2020) explored the synthesis of spiro derivatives of 1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazines, revealing compounds with significant antimicrobial activity against S. aureus, alongside notable anti-inflammatory and antioxidant activities. These findings suggest the potential of such compounds in therapeutic applications, particularly in treating infections and inflammatory conditions (Mandzyuk et al., 2020).
Affinity for σ1- and σ2-Receptors
Research by Maier and Wünsch (2002) investigated the affinity of spiro[[2]benzopyran-1,4‘-piperidines] and spiro[[2]benzofuran-1,4‘-piperidines] for σ1- and σ2-receptors. Their study highlighted that specific structural variations in these compounds can significantly influence their receptor affinity, suggesting potential applications in neurological and psychiatric disorders (Maier & Wünsch, 2002).
Synthesis of Acetyl-CoA Carboxylase Inhibitors
Huard et al. (2012) focused on synthesizing acetyl-CoA carboxylase inhibitors using a pyrazolo[3,4-c]pyridin-based spirolactam core. Their work demonstrates the potential of these compounds in metabolic regulation, potentially addressing conditions related to abnormal fatty acid synthesis and metabolism (Huard et al., 2012).
Mechanism of Action
Mode of Action
Based on its structure, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Given the complexity of biological systems, it is likely that this compound could influence multiple pathways, leading to a variety of downstream effects .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound, its distribution within the body, its metabolic transformation, and its eventual elimination .
Action Environment
The action of this compound could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. These factors could affect the compound’s stability, its interaction with its targets, and its overall efficacy .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
9-bromo-1'-methyl-2-(5-methylfuran-2-yl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine] |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrN3O2/c1-13-3-5-19(25-13)16-12-17-15-11-14(21)4-6-18(15)26-20(24(17)22-16)7-9-23(2)10-8-20/h3-6,11,17H,7-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTYFULIJGJITQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NN3C(C2)C4=C(C=CC(=C4)Br)OC35CCN(CC5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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